
CBP/p300-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CBP/p300-IN-3 is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in gene expression regulation, development, and disease processes . This compound is designed to inhibit the acetyltransferase activity of CBP and p300, thereby modulating gene expression and offering potential therapeutic benefits in various diseases, including cancer .
科学的研究の応用
CBP/p300-IN-3 has a wide range of scientific research applications, including:
作用機序
Target of Action
CBP/p300-IN-3 primarily targets the p300/CBP proteins . These proteins are transcriptional coactivators with intrinsic acetyltransferase activity . They play critical roles in development and diseases, and are involved in many cellular processes .
Mode of Action
This compound interacts with its targets by binding to the common bromodomain of cancer gene regulators, p300 and CBP . This interaction inhibits cell proliferation in prostate cancer cell lines and decreases AR- and C-MYC–regulated gene expression .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Inhibiting p300/CBP affects other key cancer drivers including c-Myc, which also plays a key role in prostate cancer progression .
Pharmacokinetics
It’s known that the compound is an oral small molecule drug, formulated in a capsule .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation in prostate cancer cell lines and the decrease of AR- and C-MYC–regulated gene expression . It has antitumor activity, regulating AR and C-MYC signaling .
生化学分析
Biochemical Properties
CBP/p300-IN-3 interacts with CBP/p300, which are transcriptional coactivators with intrinsic acetyltransferase activity . The functions of CBP/p300, especially their acetyltransferase activity and chromatin association, are regulated both intramolecularly by their autoinhibitory loop (AIL), bromodomain, and PHD-RING region and intermolecularly by their interacting partners . This compound, by inhibiting these proteins, can therefore influence a wide range of biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce immune cell production of IL-17A and other proinflammatory cytokines . It also inhibits cell proliferation in prostate cancer cell lines and decreases AR- and C-MYC–regulated gene expression . In AR-SV–driven models, this compound has antitumor activity, regulating AR and C-MYC signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the acetyltransferase activity of CBP/p300 . This inhibition disrupts the normal function of CBP/p300, which includes relaxing the chromatin structure at the gene promoter through their intrinsic histone acetyltransferase (HAT) activity, recruiting the basal transcriptional machinery including RNA polymerase II to the promoter, and acting as adaptor molecules .
Metabolic Pathways
CBP/p300, the targets of this compound, are involved in various metabolic pathways. They function as transcriptional co-activators and are involved in multiple, signal-dependent transcription events . Therefore, this compound, by inhibiting these proteins, could potentially influence these metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CBP/p300-IN-3 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and quality of the final product . The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .
化学反応の分析
Types of Reactions
CBP/p300-IN-3 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
類似化合物との比較
CBP/p300-IN-3 is unique compared to other similar compounds due to its high specificity and potency in inhibiting the bromodomain of CBP and p300 . Similar compounds include:
These compounds share similar mechanisms of action but may differ in their specificity, potency, and therapeutic applications .
特性
IUPAC Name |
2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-5-29(6-2)22-11-9-18(15-26-22)23-27-20-14-17(24(32)25-4)8-10-21(20)31(23)16-19-12-13-30(7-3)28-19/h8-15H,5-7,16H2,1-4H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJDLHFTGYNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN2C3=C(C=C(C=C3)C(=O)NC)N=C2C4=CN=C(C=C4)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2299226-01-8 |
Source


|
| Record name | 2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-1,3-benzodiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2461801.png)
![7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![2-(2-Methoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2461807.png)

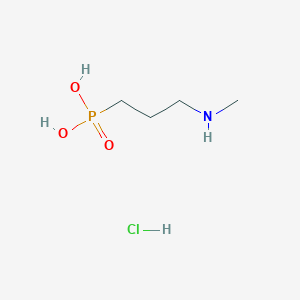
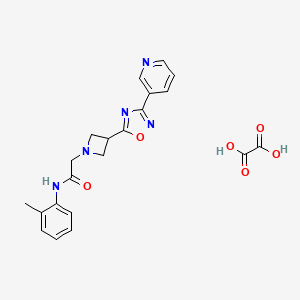
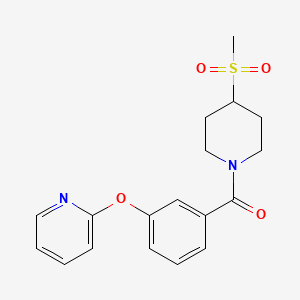
![8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid](/img/structure/B2461817.png)
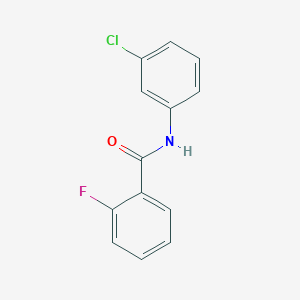
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2461820.png)
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2461821.png)
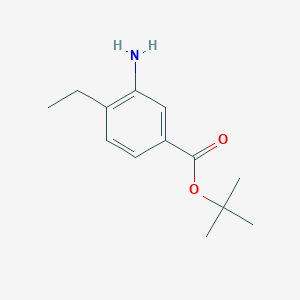
![11-cyclopropyl-4,13-bis(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2461823.png)
